SU5208

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62540-08-3; 853356-19-1 |

|---|---|

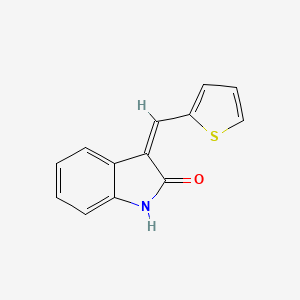

Molecular Formula |

C13H9NOS |

Molecular Weight |

227.28 |

IUPAC Name |

(3Z)-3-(thiophen-2-ylmethylidene)-1H-indol-2-one |

InChI |

InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15)/b11-8- |

InChI Key |

QMTIIBUDOBNABZ-FLIBITNWSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2 |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

SU5208: A Technical Guide to its Mechanism of Action as a VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5208 is a synthetic indolinone derivative that functions as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival. This targeted inhibition of VEGFR-2 makes this compound a valuable tool for studying the physiological and pathological roles of angiogenesis and a potential candidate for therapeutic development in diseases characterized by excessive blood vessel formation, such as cancer. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, quantitative measures of its inhibitory activity, and detailed protocols for relevant experimental assays.

Core Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase

This compound exerts its biological effects primarily through the competitive inhibition of the intracellular tyrosine kinase domain of VEGFR-2.[1][2] This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By blocking this initial event, this compound effectively abrogates the cellular responses to Vascular Endothelial Growth Factor (VEGF), the primary ligand for VEGFR-2.

The specificity of this compound for VEGFR-2 over other receptor tyrosine kinases is a key feature of its mechanism. While cross-reactivity with other kinases can occur at higher concentrations, its primary therapeutic and research applications stem from its potent and selective inhibition of VEGFR-2.

Impact on Key Signaling Pathways

The binding of VEGF to VEGFR-2 triggers the dimerization of the receptor and the subsequent autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated residues serve as docking sites for various signaling proteins, initiating a cascade of intracellular events. This compound, by preventing this initial phosphorylation, disrupts multiple downstream pathways crucial for angiogenesis:

-

PLCγ-PKC-MAPK Pathway: This pathway is centrally involved in endothelial cell proliferation. Inhibition of VEGFR-2 by this compound prevents the activation of Phospholipase C gamma (PLCγ), which in turn blocks the activation of Protein Kinase C (PKC) and the downstream Mitogen-Activated Protein Kinase (MAPK) cascade. The ultimate effect is the suppression of gene expression required for cell cycle progression and proliferation.

-

PI3K-Akt Pathway: This pathway is critical for endothelial cell survival and migration. By blocking VEGFR-2 activation, this compound inhibits the activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Akt. This leads to an increase in pro-apoptotic signals and a reduction in cell motility.

The following diagram illustrates the points of intervention of this compound in the VEGFR-2 signaling cascade.

Caption: this compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

Quantitative Data

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. While specific IC50 values can vary depending on the experimental conditions, this compound is a potent inhibitor of VEGFR-2.

| Target | Assay Type | IC50 |

| VEGFR-2 Kinase | Cell-free kinase assay | Data not available in search results |

| A549 Cell Viability | Cytotoxicity Assay | Data not available in search results |

Note: The table will be populated with specific IC50 values as they become available from reliable sources.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well microplates

-

Plate reader capable of measuring luminescence or radioactivity

Procedure:

-

Prepare a solution of this compound at various concentrations in DMSO.

-

In a 96-well plate, add the recombinant VEGFR-2 kinase domain to the kinase buffer.

-

Add the this compound solution or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (radiolabeled or with a detection-coupled system like Kinase-Glo®).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).

-

Quantify the phosphorylation of the substrate. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a VEGFR-2 kinase inhibition assay.

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, which is a key process in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for this purpose.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basal medium (e.g., EBM-2) with reduced serum

-

Recombinant human VEGF

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or a DNA synthesis marker like BrdU)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight in complete growth medium.

-

Starve the cells for 4-6 hours by replacing the growth medium with basal medium containing a low percentage of serum (e.g., 0.5% FBS).

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) in the presence or absence of a stimulating concentration of VEGF (e.g., 20 ng/mL).

-

Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control.

-

Determine the IC50 value for the inhibition of cell proliferation.

Caption: Workflow for an endothelial cell proliferation assay.

In Vivo Models of Angiogenesis

The anti-angiogenic activity of this compound can be further evaluated in vivo using models such as the chick chorioallantoic membrane (CAM) assay or tumor xenograft models in immunocompromised mice. These models allow for the assessment of this compound's effect on new blood vessel formation in a living system.

Conclusion

This compound is a well-characterized inhibitor of VEGFR-2, a critical regulator of angiogenesis. Its mechanism of action involves the direct inhibition of the receptor's tyrosine kinase activity, leading to the suppression of key downstream signaling pathways that control endothelial cell proliferation, migration, and survival. The experimental protocols described in this guide provide a framework for the continued investigation and characterization of this compound and other potential anti-angiogenic agents. The quantitative data on its inhibitory potency underscores its utility as a specific tool for angiogenesis research and as a lead compound for the development of novel therapeutics.

References

In-Depth Technical Guide: SU5208 KDR Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of SU5208, a potent inhibitor of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document summarizes the quantitative inhibitory activity of this compound against a panel of key tyrosine kinases, outlines the experimental methodologies used to determine its selectivity, and illustrates the associated signaling pathways and experimental workflows.

Executive Summary

This compound is an indolinone-based small molecule inhibitor that primarily targets VEGFR2, a key mediator of angiogenesis. Understanding the selectivity profile of this compound is critical for its application as a research tool and for assessing its potential therapeutic window and off-target effects. This guide consolidates available data on its inhibitory potency and provides detailed experimental context to aid in the design and interpretation of studies utilizing this compound.

Kinase Selectivity Profile of this compound

The inhibitory activity of this compound has been characterized against a panel of receptor tyrosine kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below.

| Kinase Target | IC50 (nM) |

| VEGFR2 (KDR) | 0.5 |

| PDGFRβ | >10,000 |

| FGFR1 | >10,000 |

| c-Kit | >10,000 |

| EGFR | >100,000 |

Data compiled from scientific literature. The IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that this compound is a highly selective inhibitor of VEGFR2, with significantly lower potency against other closely related tyrosine kinases such as PDGFRβ, FGFR1, and c-Kit, as well as the more distantly related EGFR.

Experimental Protocols

The determination of kinase inhibitor selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize this compound.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the enzymatic activity of purified kinase domains and the inhibitory effect of the compound.

Objective: To determine the IC50 value of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinase enzymes (VEGFR2, PDGFRβ, FGFR1, c-Kit, EGFR)

-

Specific peptide substrates for each kinase

-

[γ-³³P]ATP (radiolabeled ATP)

-

This compound (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

-

ATP solution

-

96-well plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillant

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Enzyme Addition: Add the purified kinase enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

-

Initiation of Kinase Reaction: Add a mixture of cold ATP and [γ-³³P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

-

Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.

-

Detection: Add scintillant to each well of the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot Analysis of KDR Phosphorylation

This assay assesses the ability of this compound to inhibit the activation (autophosphorylation) of the KDR receptor in a cellular context.

Objective: To determine the effect of this compound on VEGF-induced KDR phosphorylation in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

Recombinant human VEGF-A

-

This compound (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Culture HUVECs to near confluency. To reduce basal receptor activation, starve the cells in a low-serum medium for 4-6 hours prior to treatment.

-

Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with a final concentration of 50 ng/mL recombinant human VEGF-A for 10-15 minutes to induce KDR autophosphorylation.

-

Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for electrophoresis.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total VEGFR2.

-

Data Analysis: Quantify the band intensities for phospho-VEGFR2 and total VEGFR2. The ratio of phospho-KDR to total KDR is calculated to determine the level of inhibition at each this compound concentration.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for Biochemical and Cellular Assays.

Caption: this compound Inhibition of KDR Signaling Pathway.

SU5208 and the VEGFR-2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway and the role of SU5208 as a selective inhibitor. It is designed for professionals in research and drug development, offering detailed molecular mechanisms, quantitative data for relevant inhibitors, comprehensive experimental protocols, and detailed visual diagrams to elucidate complex processes.

The Central Role of VEGFR-2 in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis.[1] Tumors, to grow beyond a minimal size, require a dedicated blood supply for oxygen and nutrients, which they secure by inducing angiogenesis.[1] The Vascular Endothelial Growth Factor (VEGF) family and its receptors are the master regulators of this process.[1]

Among the VEGF receptors, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of the mitogenic, migratory, and survival signals in endothelial cells that collectively drive angiogenesis.[1] Upon binding its main ligand, VEGF-A, VEGFR-2 undergoes a series of conformational changes and activation steps that initiate a cascade of downstream signaling events.[1] Consequently, inhibiting the VEGFR-2 pathway is a cornerstone of anti-angiogenic therapy in oncology.[1]

The VEGFR-2 Signaling Pathway: A Detailed Overview

The activation of VEGFR-2 is a multi-step process that triggers several interconnected downstream signaling cascades.

A. Ligand Binding and Receptor Dimerization: The process begins when a VEGF-A ligand binds to the extracellular domains of two VEGFR-2 monomers. This interaction induces receptor dimerization, bringing the intracellular kinase domains into close proximity.[1]

B. Autophosphorylation and Kinase Activation: The proximity of the kinase domains facilitates trans-autophosphorylation on specific tyrosine residues within the intracellular domain. This autophosphorylation event is critical as it "activates" the receptor's kinase function and creates docking sites for various downstream signaling proteins and adaptors.[1]

C. Major Downstream Signaling Cascades: Once activated, VEGFR-2 initiates multiple signaling pathways that regulate key cellular functions:

-

Proliferation (PLCγ-MAPK Pathway): Phosphorylated VEGFR-2 recruits and activates Phospholipase C-gamma (PLCγ). PLCγ hydrolyzes PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes that drive endothelial cell proliferation.[1]

-

Survival (PI3K/Akt Pathway): The activated VEGFR-2 also recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to form PIP3, which serves as a docking site for kinases like PDK1 and Akt (also known as Protein Kinase B). Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins.[1]

-

Migration and Permeability: VEGFR-2 activation leads to the stimulation of focal adhesion kinase (FAK) and Src family kinases, which are crucial for cytoskeletal rearrangements and endothelial cell migration.[1] Additionally, the pathway involving PI3K/Akt can lead to the activation of endothelial nitric oxide synthase (eNOS), increasing the production of nitric oxide (NO) and enhancing vascular permeability.[1]

Caption: The VEGFR-2 signaling pathway, from ligand binding to downstream cellular responses.

This compound: A Selective VEGFR-2 Kinase Inhibitor

This compound, with the chemical name 3-[(Thien-2-yl)methylene]-2-indolinone, belongs to the indolin-2-one class of compounds, which were among the first novel classes of tyrosine kinase inhibitors designed to be selective for specific receptor tyrosine kinases (RTKs).[1] The structure-activity relationship for these compounds indicates that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific inhibitors of VEGFR-2 activity.[1]

Mechanism of Action: Like other small molecule kinase inhibitors of its class, this compound functions as an ATP-competitive inhibitor. It is designed to bind to the ATP-binding pocket within the intracellular kinase domain of VEGFR-2.[1] By occupying this site, it prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrates. This action effectively halts the entire signal transduction cascade before it can begin, leading to the inhibition of endothelial cell proliferation, survival, and migration.

Quantitative Inhibitory Potency: While this compound is established as a VEGFR-2 inhibitor, specific public data on its half-maximal inhibitory concentration (IC50) against the VEGFR-2 kinase is not readily available. For context, the table below presents the IC50 values for other well-characterized, clinically relevant VEGFR-2 inhibitors.

| Compound | Target(s) | VEGFR-2 IC50 (in vitro) | Reference(s) |

| This compound | VEGFR-2 | Data not publicly available | [1][2] |

| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80 nM | [3] |

| Sorafenib | VEGFR-2, VEGFR-3, PDGFRβ, Raf | 90 nM | [3] |

| Apatinib | VEGFR-2, Ret, c-Kit, c-Src | 1 nM | [3] |

| Cabozantinib | VEGFR-2, c-Met, Ret, Kit | 0.035 nM | [3] |

Experimental Protocols for Studying this compound

To characterize the inhibitory activity of this compound or similar compounds, several key experiments are typically performed. These can be broadly categorized into cell-free (biochemical) assays and cell-based assays.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified VEGFR-2 kinase.

Objective: To determine the IC50 value of this compound against the isolated VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled for luminescence-based assays)

-

Tyrosine kinase substrate (e.g., a synthetic peptide like Poly(Glu:Tyr 4:1))

-

This compound stock solution (in DMSO)

-

96-well plates

-

Kinase-Glo® Luminescence Kinase Assay Kit (or similar for non-radiometric detection) or phosphocellulose paper for radiometric detection

-

Luminometer or scintillation counter

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%) to avoid solvent effects.

-

Reaction Setup: To the wells of a 96-well plate, add the kinase buffer, the specific substrate, and the diluted this compound (or DMSO for control wells).

-

Enzyme Addition: Add the diluted recombinant VEGFR-2 enzyme to each well (except for "no-enzyme" blanks) to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes) to allow for the phosphorylation reaction.

-

ATP Addition: Add ATP to each well to start the kinase reaction.

-

Detection:

-

Luminescence Method: Stop the reaction and measure the remaining ATP using a reagent like Kinase-Glo®. The luminescence signal is inversely proportional to kinase activity.

-

Radiometric Method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity on the substrate using a scintillation counter. The signal is directly proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based VEGFR-2 Autophosphorylation Assay

This assay measures the inhibitor's ability to block VEGF-A-induced VEGFR-2 activation within a relevant cellular environment, such as human umbilical vein endothelial cells (HUVECs).

Objective: To determine the effect of this compound on the phosphorylation of VEGFR-2 in response to ligand stimulation in intact cells.

Materials:

-

HUVECs or other VEGFR-2-expressing endothelial cells

-

Cell culture medium and serum

-

VEGF-A ligand

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VEGFR-2 (pY1175) and anti-total-VEGFR-2

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence substrate (ECL) and imaging system

Methodology:

-

Cell Culture: Plate HUVECs and grow them to near confluency.

-

Serum Starvation: To reduce basal receptor activation, starve the cells by replacing the growth medium with a low-serum or serum-free medium for several hours (e.g., 4-16 hours).

-

Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound (or DMSO for control) for a defined period (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with a specific concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce robust VEGFR-2 phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold lysis buffer to prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., pY1175).

-

Wash and then probe with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total VEGFR-2. Quantify the band intensities for p-VEGFR-2 and total VEGFR-2. The ratio of p-VEGFR-2 to total VEGFR-2 indicates the level of receptor activation. Plot this ratio against the this compound concentration to assess its inhibitory effect.

Caption: Workflow for a cell-based VEGFR-2 autophosphorylation inhibition assay.

Conclusion

This compound is a selective, ATP-competitive inhibitor of VEGFR-2, belonging to the 3-substituted indolin-2-one class of compounds. By targeting the central mediator of angiogenesis, it serves as a valuable tool compound for researchers studying the intricate VEGFR-2 signaling pathway and its role in physiology and disease. The methodologies outlined in this guide provide a robust framework for characterizing the potency and cellular efficacy of this compound and other novel anti-angiogenic agents, aiding in the continued development of targeted therapies for cancer and other angiogenesis-dependent diseases.

References

An In-Depth Technical Guide to SU5208 for Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5208 is a synthetic indolinone derivative that has garnered attention in angiogenesis research as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting VEGFR-2, a key mediator of angiogenesis, this compound provides a valuable tool for investigating the molecular mechanisms of blood vessel formation and for the preclinical evaluation of anti-angiogenic therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its use in key angiogenesis assays, and an overview of its signaling pathways.

Core Concepts: Mechanism of Action

This compound functions as a competitive inhibitor of the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels. This compound, by occupying the ATP-binding pocket, prevents this autophosphorylation, thereby effectively blocking the initiation of the angiogenic signaling cascade.

While this compound is primarily recognized as a VEGFR-2 inhibitor, its selectivity profile against other related tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit, is crucial for interpreting experimental results. A comprehensive understanding of its inhibitory activity against a panel of kinases is essential for discerning its specific effects on VEGFR-2-mediated angiogenesis.

Quantitative Data

Precise quantitative data on the inhibitory activity of this compound is fundamental for designing and interpreting experiments. The following table summarizes the available quantitative data for this compound.

| Parameter | Target/Cell Line | Value | Assay Type |

| IC50 | A549 (human lung carcinoma) | 491.01 μM[1] | Cytotoxicity (MTT Assay) |

Note: The provided IC50 value pertains to cytotoxicity in a cancer cell line and is not a direct measure of VEGFR-2 inhibition. Further research is required to obtain specific IC50 values for this compound against VEGFR-2, PDGFR, and c-Kit kinases.

Signaling Pathways

The inhibition of VEGFR-2 by this compound disrupts several critical downstream signaling pathways that are integral to the angiogenic process. The primary pathways affected include the Ras/MEK/ERK (MAPK) pathway, which is crucial for endothelial cell proliferation, and the PI3K/Akt pathway, which plays a significant role in endothelial cell survival and migration.

VEGFR-2 Signaling and Inhibition by this compound

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the anti-angiogenic effects of this compound.

In Vitro Endothelial Cell Proliferation Assay (HUVEC)

This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a standard model for studying angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete EGM-2 medium.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in EGM-2 medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).

-

Incubation: Incubate the plates for another 48-72 hours.

-

Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

In Vitro Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures, a crucial step in angiogenesis.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM-2) with supplements

-

Matrigel® or other basement membrane extract

-

This compound stock solution (in DMSO)

-

48-well or 96-well cell culture plates

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope with a camera

Procedure:

-

Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 48-well or 96-well plate with a thin layer (50-100 µL per well).

-

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

-

Cell Seeding and Treatment: Harvest HUVECs and resuspend them in EBM-2 containing various concentrations of this compound. Seed the cells onto the solidified Matrigel® at a density of 1.5 x 104 to 2 x 104 cells per well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization: Stain the cells with Calcein AM for 30 minutes.

-

Image Acquisition and Analysis: Visualize the tube-like structures using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess the effect of compounds on angiogenesis in a living system.

Materials:

-

Fertilized chicken eggs

-

This compound stock solution (in a biocompatible solvent)

-

Thermostable, sterile silicone rings or filter paper discs

-

Stereomicroscope

-

Egg incubator

-

Sterile forceps and scissors

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

-

Windowing: On day 3, create a small window in the eggshell to expose the developing CAM.

-

Treatment Application: On day 7 or 8, place a sterile silicone ring or filter paper disc soaked with a specific concentration of this compound onto the CAM. A vehicle control should also be included.

-

Incubation: Reseal the window and continue incubation for another 48-72 hours.

-

Image Acquisition and Analysis: At the end of the incubation period, acquire images of the CAM vasculature around the application site using a stereomicroscope. Quantify the anti-angiogenic effect by measuring the reduction in blood vessel density, length, and branching in the treated area compared to the control.

Workflow Diagrams

Experimental Workflow for In Vitro Angiogenesis Assays

Experimental Workflow for In Vivo CAM Assay

Safety and Handling

This compound is a research chemical and should be handled with appropriate laboratory safety precautions. It is recommended to wear personal protective equipment, including gloves, lab coat, and safety glasses, when handling the compound. This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. The final concentration of DMSO in cell culture should be kept low (typically <0.1%) to avoid solvent-induced toxicity. For in vivo studies, the appropriate vehicle for administration should be carefully selected to ensure solubility and minimize toxicity. Currently, there is a lack of publicly available data on the detailed toxicity profile, pharmacokinetics, and pharmacodynamics of this compound. Researchers should exercise caution and may need to perform preliminary toxicity studies before conducting extensive in vivo experiments.

Conclusion

This compound is a valuable research tool for the study of angiogenesis, primarily through its inhibitory action on VEGFR-2. This guide provides a foundational understanding of its mechanism, available data, and detailed protocols for its application in key angiogenesis assays. The provided workflows and signaling pathway diagrams offer a clear visual representation of its use and effects. It is important to note the current limitations in the publicly available quantitative data for this compound, particularly regarding its specific kinase inhibitory profile and in vivo characteristics. Further research to elucidate these parameters will significantly enhance its utility and the interpretability of experimental findings in the field of angiogenesis.

References

An In-depth Technical Guide on Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition in Multiple Myeloma Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the compound "SU5208" in the context of multiple myeloma studies did not yield specific preclinical or clinical data. This compound is identified as a research chemical that inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). Given the lack of specific literature for this compound in multiple myeloma, this guide will focus on the broader, more extensively researched topic of VEGFR inhibition in multiple myeloma, with a particular focus on SU5416 (Semaxanib) , a small molecule inhibitor of VEGFR2 for which clinical trial data in this indication is available. This approach allows for a comprehensive technical overview that fulfills the core requirements of data presentation, experimental protocols, and pathway visualization within the context of a relevant therapeutic strategy for multiple myeloma.

Introduction: The Role of Angiogenesis and VEGFR in Multiple Myeloma

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. The progression of multiple myeloma is highly dependent on the bone marrow microenvironment, where angiogenesis—the formation of new blood vessels—plays a critical role.[1][2][3][4] Increased microvessel density in the bone marrow is a hallmark of active multiple myeloma and is associated with a poor prognosis.[4]

Myeloma cells secrete a variety of pro-angiogenic factors, with Vascular Endothelial Growth Factor (VEGF) being one of the most significant.[1][5] VEGF, by binding to its receptors (primarily VEGFR2 or KDR/Flk-1) on endothelial cells, stimulates their proliferation, migration, and survival, leading to neovascularization.[5][6] This enhanced blood supply provides essential nutrients and oxygen to the growing tumor and facilitates the dissemination of myeloma cells. Furthermore, VEGF can act in an autocrine or paracrine manner on myeloma cells themselves, promoting their growth and survival.[5][7]

The critical role of the VEGF/VEGFR signaling pathway in the pathophysiology of multiple myeloma has made it an attractive target for therapeutic intervention.[8][9] Inhibition of this pathway is hypothesized to disrupt the supportive tumor microenvironment, thereby impeding tumor growth and survival. Several anti-angiogenic agents, including small molecule tyrosine kinase inhibitors targeting VEGFR, have been investigated in preclinical and clinical studies for multiple myeloma.

SU5416 (Semaxanib): A Case Study in VEGFR Inhibition in Multiple Myeloma

SU5416 is a potent and selective small molecule inhibitor of the VEGFR2 (Flk-1/KDR) tyrosine kinase.[10][11][12] By blocking the ATP binding site of the receptor's kinase domain, SU5416 inhibits VEGF-mediated receptor autophosphorylation, a critical step in the activation of downstream signaling pathways.[13] This inhibition leads to a reduction in endothelial cell proliferation and migration, thereby exerting an anti-angiogenic effect.[14]

Quantitative Data from Clinical and Preclinical Studies

A phase II clinical trial was conducted to evaluate the efficacy and safety of SU5416 in patients with relapsed or refractory multiple myeloma. The data from this study provides valuable insights into the clinical activity of VEGFR inhibition in this patient population.

| Table 1: Patient Demographics and Disease Characteristics (SU5416 Phase II Trial) | |

| Characteristic | Value |

| Number of Patients | 27 |

| Median Age (Range) | 69 years (39-79) |

| Median Number of Prior Therapies (Range) | 4 (0-10) |

| Patients with Prior Thalidomide Therapy | 14 |

Source: Giles et al., Clinical Cancer Research, 2004.[15]

| Table 2: Treatment and Clinical Outcomes for SU5416 in Refractory Multiple Myeloma | |

| Parameter | Result |

| Dosing Regimen | 145 mg/m² intravenously twice weekly |

| Median Number of 4-Week Cycles (Range) | 2 (0.2-9) |

| Objective Responses | 0 |

| Patients with Disease Stabilization > 4 months | 4 |

| Median Overall Survival (Range) | 42 weeks (3-92+) |

| Change in Median VEGF Plasma Levels in Patients with Stable Disease | Decrease |

Source: Giles et al., Clinical Cancer Research, 2004.[15]

| Table 3: Adverse Events (Grade 3/4 and Mild-to-Moderate) in the SU5416 Phase II Trial | |

| Adverse Event | Incidence (%) |

| Grade 3/4 Toxicities | |

| Thrombocytopenia | 12% |

| Mild-to-Moderate Toxicities | |

| Nausea | 63% |

| Headache | 56% |

| Diarrhea | 37% |

| Vomiting | 37% |

| Fatigue | 33% |

| Thromboembolic Episodes | 3 cases |

| New Onset Hypertension | 5 cases |

Source: Giles et al., Clinical Cancer Research, 2004.[15]

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling Pathway

The binding of VEGF-A to VEGFR2 on the surface of endothelial cells and myeloma cells initiates a cascade of intracellular signaling events that drive angiogenesis and tumor cell survival. The simplified pathway below illustrates the central role of VEGFR2 and the point of inhibition by SU5416.

Caption: Simplified VEGFR2 signaling cascade and the inhibitory action of SU5416.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a VEGFR inhibitor in multiple myeloma models.

Caption: A standard workflow for preclinical evaluation of a VEGFR inhibitor in multiple myeloma.

Experimental Protocols

Protocol for Multiple Myeloma Cell Line Culture

This protocol provides general guidelines for the culture of human multiple myeloma cell lines such as RPMI 8226 and U266.

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

HEPES buffer

-

Trypan Blue solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Centrifuge tubes (15 mL and 50 mL)

-

Serological pipettes

-

Micropipettes and sterile tips

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine. For some cell lines, 10 mM HEPES can be added.

-

Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant, which contains cryoprotectant.

-

Resuspension and Culture: Gently resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[16][17]

-

Cell Maintenance: Monitor cell density and viability daily. Maintain suspension cultures at a concentration between 0.5 x 10^6 and 2 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.

Protocol for MTT Cell Viability Assay

This protocol is used to assess the effect of a compound like SU5416 on the metabolic activity and viability of myeloma cells.[18][19][20]

Materials:

-

Myeloma cells in complete growth medium

-

96-well flat-bottom plates

-

SU5416 or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed myeloma cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium. Include wells with medium only for blank controls.

-

Compound Treatment: Prepare serial dilutions of SU5416 in complete growth medium. Add 100 µL of the diluted compound to the appropriate wells. Add 100 µL of medium with vehicle (e.g., DMSO) to control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for a Human Multiple Myeloma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of VEGFR inhibitors.[21][22][23][24]

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

-

Human multiple myeloma cell line (e.g., H929, RPMI 8226)

-

Matrigel

-

Sterile PBS

-

Syringes and needles (27-gauge)

-

Calipers

-

SU5416 formulation for injection (e.g., in a vehicle like DMSO/polyethylene glycol)

Procedure:

-

Cell Preparation: Harvest myeloma cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer SU5416 (or vehicle control) according to the predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined size limit. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for microvessel density).

Conclusion

While the specific compound this compound lacks dedicated research in multiple myeloma, the therapeutic strategy of targeting the VEGF/VEGFR pathway, to which this compound belongs, has been investigated. The clinical trial of a similar compound, SU5416, demonstrated that while VEGFR inhibition as a monotherapy has minimal objective response rates in heavily pretreated patients, it does show signs of biological activity.[15] This suggests that targeting angiogenesis remains a valid approach, potentially in combination with other anti-myeloma agents. The provided protocols and pathway diagrams offer a foundational framework for researchers and drug development professionals to explore VEGFR inhibitors and other anti-angiogenic strategies in the ongoing effort to develop more effective treatments for multiple myeloma.

References

- 1. Angiogenesis and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Angiogenesis and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. ashpublications.org [ashpublications.org]

- 6. research.monash.edu [research.monash.edu]

- 7. Hypoxia and Activated VEGF/Receptor Pathway in Multiple Myeloma | Anticancer Research [ar.iiarjournals.org]

- 8. Anti-VEGF Drugs in the Treatment of Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. Phase II study of SU5416, a small molecule vascular endothelial growth factor tyrosine kinase receptor inhibitor, in patients with refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. MTT assay overview | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. biopioneer.com.tw [biopioneer.com.tw]

- 21. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

- 23. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]

- 24. H929 Xenograft Model - Altogen Labs [altogenlabs.com]

SU5208: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of SU5208, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). This guide details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing complex biological pathways and workflows.

Chemical Identity and Properties

This compound, with the IUPAC name 3-[(thiophen-2-yl)methylene]-1,3-dihydro-2H-indol-2-one, is a synthetic small molecule belonging to the oxindole family of compounds. It is recognized for its targeted inhibition of VEGFR2, a key regulator of angiogenesis.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-[(thiophen-2-yl)methylene]-1,3-dihydro-2H-indol-2-one |

| Synonyms | 3-[(Thien-2-yl)methylene]-2-indolinone, thienylmethylene oxindole |

| CAS Number | 62540-08-3[1][2][3][4] |

| Molecular Formula | C₁₃H₉NOS[2][4] |

| SMILES | O=C1Nc2ccccc2/C1=C/c1cccs1[2][4] |

| InChI | InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15)/b11-8-[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 227.28 g/mol [2][3][4] |

| Appearance | Yellow to orange solid powder |

| Melting Point | Not explicitly available in cited literature |

| Solubility | DMSO: ~45-100 mg/mL[3] Ethanol: ~2 mg/mL Water: Insoluble |

| LogP | 3.378 |

| Purity | ≥98% |

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective inhibitor of VEGFR2, a receptor tyrosine kinase (RTK).[1][5] It exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the VEGFR2 kinase. This prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades.

The inhibition of VEGFR2 by this compound disrupts a multitude of signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability, all of which are hallmarks of angiogenesis.

References

- 1. This compound | VEGFR | TargetMol [targetmol.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound|62540-08-3|COA [dcchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | bioactive compound | CAS 62540-08-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

SU5208: An In-Depth Technical Guide for Antineoplastic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5208 is a synthetic indolin-2-one derivative that has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound disrupts the signaling cascade responsible for the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation as an antineoplastic agent.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor development, providing tumors with the necessary nutrients and oxygen for their growth and facilitating their dissemination to distant organs. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a central regulator of this process, making it a prime target for anticancer therapies. This compound emerges as a targeted inhibitor of this pathway, offering a specific mechanism to counteract tumor-induced angiogenesis.

Mechanism of Action

This compound exerts its antineoplastic effects by competitively inhibiting the ATP binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. The primary mechanism of action is the disruption of tumor angiogenesis.

Preclinical Data

In Vitro Efficacy

The cytotoxic activity of this compound has been evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Human Lung Carcinoma | 491.01 |

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines. This table summarizes the reported IC50 value for this compound. Further research is needed to establish a broader profile of its in vitro activity across a wider range of cancer cell lines.

In Vivo Efficacy

Currently, there is a lack of publicly available, specific quantitative data on the in vivo efficacy of this compound from xenograft models, such as tumor growth inhibition percentages or survival data. Preclinical in vivo studies are crucial to determine the therapeutic potential of this compound in a physiological context. Such studies would typically involve the implantation of human tumor cells into immunocompromised mice, followed by treatment with this compound to assess its impact on tumor growth and progression.

Signaling Pathways

VEGFR-2 Signaling Pathway

The binding of VEGF-A to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, migration, and permeability – all key processes in angiogenesis.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of this compound to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well microtiter plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing the VEGFR-2 enzyme and the substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Materials:

-

Human cancer cell lines (e.g., A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cells (e.g., A549)

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at one or more dose levels) and the vehicle control to the respective groups according to a defined schedule (e.g., daily, orally or intraperitoneally).

-

Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., twice a week).

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

An In-depth Technical Guide to SU5208 and its Inhibition of Flk-1/VEGFR2

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5208 is a synthetic small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase-1 (Flk-1) in mice. As a pivotal regulator of angiogenesis, the process of new blood vessel formation, Flk-1 is a key therapeutic target in oncology and other diseases characterized by pathological neovascularization. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action as a Flk-1 inhibitor, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays to evaluate its biological activity are also presented to facilitate further research and development.

Introduction

Angiogenesis is a critical process in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the formation of a new blood supply to provide oxygen and nutrients. Vascular Endothelial Growth Factor (VEGF) and its receptors are the primary mediators of this process. Among the VEGF receptors, Flk-1/VEGFR2 plays the most significant role in mediating the mitogenic, migratory, and survival signals of VEGF in endothelial cells.

Inhibition of the VEGF/Flk-1 signaling axis has therefore emerged as a prominent strategy in anti-cancer therapy. This compound is one such small molecule inhibitor designed to compete with ATP for binding to the kinase domain of Flk-1, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.

Chemical and Physical Properties of this compound

This compound, with the chemical name 3-[(Thien-2-yl)methylene]-2-indolinone, is a member of the indolinone class of compounds. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₉NOS |

| Molecular Weight | 227.28 g/mol |

| CAS Number | 62540-08-3 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Flk-1/VEGFR2 Inhibition

This compound exerts its biological effects by acting as a competitive inhibitor of ATP binding to the catalytic domain of the Flk-1/VEGFR2 tyrosine kinase. The binding of VEGF to the extracellular domain of Flk-1 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that lead to endothelial cell proliferation, migration, and survival.

By occupying the ATP-binding pocket, this compound prevents this crucial autophosphorylation step, effectively blocking the initiation of the entire signaling cascade.

Quantitative Data

| Inhibitor | Target(s) | IC50/Ki |

| This compound | VEGFR2 | Not available |

| Cabozantinib (XL184) | VEGFR2, c-Met, RET, KIT, FLT1/3/4, TIE2, AXL | IC50: 0.035 nM (VEGFR2)[2] |

| Apatinib | VEGFR2, RET, c-Kit, c-Src | IC50: 1 nM (VEGFR2)[2] |

| Sunitinib | VEGFR2, PDGFRβ, KIT | IC50: 80 nM (VEGFR2)[2] |

| Sorafenib | VEGFR2, VEGFR3, PDGFRβ, FLT3, KIT, Raf-1, B-Raf | IC50: 90 nM (VEGFR2)[2] |

| Pazopanib | VEGFR1/2/3, PDGFR, FGFR, c-Kit, c-Fms | IC50: 30 nM (VEGFR2)[2] |

Note: The lack of a specific published IC50 value for this compound highlights a gap in the publicly available data for this compound.

Signaling Pathways

The inhibition of Flk-1/VEGFR2 by this compound disrupts several critical downstream signaling pathways essential for angiogenesis. A simplified representation of the VEGFR2 signaling cascade and the point of inhibition by this compound is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the anti-angiogenic effects of this compound.

In Vitro Flk-1/VEGFR2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Flk-1/VEGFR2.

Protocol:

-

Plate Preparation: Add kinase buffer, this compound at various concentrations (typically in a logarithmic series), and recombinant human VEGFR2 kinase to the wells of a 96-well plate.

-

Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Add a mixture of ATP and γ-³²P-ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR2.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

-

Substrate Capture: Spot the reaction mixture onto a P81 phosphocellulose filter mat.

-

Washing: Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.

Protocol:

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial growth medium. Allow cells to attach overnight.

-

Serum Starvation (Optional): Replace the medium with a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) and incubate for 4-6 hours to synchronize the cells.

-

Treatment: Replace the medium with low-serum medium containing various concentrations of this compound (or vehicle control) and a pro-angiogenic stimulus such as VEGF (e.g., 20 ng/mL).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control and determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

Protocol:

-

Plate Coating: Thaw Matrigel or another basement membrane extract on ice. Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum.

-

Treatment and Seeding: Add this compound at various concentrations and a pro-angiogenic stimulus (e.g., VEGF) to the cell suspension. Immediately seed the treated cells onto the polymerized matrix at a density of 10,000-20,000 cells per well.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Visualization and Quantification:

-

Visualize the formation of tube-like structures using a phase-contrast microscope.

-

Capture images of multiple fields per well.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

-

Data Analysis: Calculate the percentage of inhibition of tube formation for each this compound concentration compared to the VEGF-stimulated control.

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, assessing the effect of this compound on the sprouting of new vessels from a piece of aortic tissue.

Protocol:

-

Aorta Dissection: Harvest the thoracic aorta from a rat or mouse under sterile conditions.

-

Ring Preparation: Clean the aorta of any surrounding fibro-adipose tissue and cross-section it into 1-2 mm thick rings.

-

Embedding: Embed the aortic rings in a collagen or Matrigel matrix in the wells of a 24- or 48-well plate.

-

Treatment: Add culture medium containing various concentrations of this compound (or vehicle control) and a pro-angiogenic stimulus to the wells.

-

Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.

-

Visualization and Quantification:

-

Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope.

-

Capture images at a defined time point (e.g., day 7).

-

Quantify the angiogenic response by measuring the area of sprouting, the number of sprouts, or the total length of the sprouts using image analysis software.

-

-

Data Analysis: Compare the extent of sprouting in this compound-treated rings to that of the control rings.

Conclusion

This compound is a valuable tool for studying the role of Flk-1/VEGFR2 in angiogenesis. Its ability to specifically inhibit this key receptor allows for the dissection of the molecular mechanisms underlying new blood vessel formation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its potential as a therapeutic agent in diseases driven by pathological angiogenesis. Further studies are warranted to fully characterize its in vivo efficacy and to establish a comprehensive kinase selectivity profile.

References

Methodological & Application

SU5208 Matrigel Plug Assay: A Detailed Guide to Investigating Anti-Angiogenic Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for conducting a Matrigel plug assay to evaluate the anti-angiogenic potential of SU5208, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This in vivo assay is a robust and widely utilized model to assess the efficacy of compounds that target new blood vessel formation, a critical process in tumor growth and metastasis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as cancer. The Matrigel plug assay is a standard in vivo method to quantify angiogenesis. Matrigel, a solubilized basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in extracellular matrix proteins and growth factors.[1][2][3][4] When supplemented with pro-angiogenic factors and injected subcutaneously into mice, it forms a solid gel plug that becomes vascularized by host endothelial cells.[5]

This compound is a potent and selective inhibitor of the VEGFR2 tyrosine kinase.[6] VEGFR2 is the primary receptor for VEGF-A, a key driver of angiogenesis. By inhibiting VEGFR2, this compound is expected to block the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby inhibiting angiogenesis. This application note will detail the procedure for a Matrigel plug assay to test the anti-angiogenic effects of this compound, from plug implantation to quantitative analysis of neovascularization.

Data Presentation

The following table summarizes hypothetical quantitative data from a Matrigel plug assay evaluating the effect of this compound. This data is for illustrative purposes to demonstrate how results can be presented.

| Treatment Group | Mean Hemoglobin Content (µ g/plug ) ± SD | Mean Microvessel Density (vessels/mm²) ± SD |

| Vehicle Control | 15.8 ± 2.1 | 45.3 ± 5.7 |

| This compound (50 mg/kg) | 6.2 ± 1.5 | 18.9 ± 3.2 |

Experimental Protocols

This section provides a detailed methodology for the this compound Matrigel plug assay.

Materials

-

Matrigel® Matrix (growth factor reduced)

-

Recombinant human basic Fibroblast Growth Factor (bFGF)

-

Heparin

-

This compound

-

Vehicle for this compound (e.g., DMSO, PEG300, Tween 80 in saline)

-

6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)

-

Sterile, pre-chilled syringes and needles

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical tools for plug excision

-

10% Neutral Buffered Formalin

-

Paraffin embedding reagents and equipment

-

Microtome

-

Microscope slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Anti-CD31 antibody (for immunohistochemistry)

-

Secondary antibody and detection reagents for IHC

-

Drabkin's reagent for hemoglobin assay

-

Hemoglobin standard

Experimental Workflow

Caption: Experimental workflow for the this compound Matrigel plug assay.

Detailed Protocol

1. Preparation of Matrigel Plugs

-

Thaw Matrigel on ice overnight at 4°C. It is critical to keep Matrigel and all related reagents on ice to prevent premature gelation.

-

In a sterile, pre-chilled microcentrifuge tube, prepare the Matrigel mixture. For a final volume of 500 µL per plug, mix:

-

450 µL of growth factor reduced Matrigel

-

Recombinant bFGF to a final concentration of 150 ng/mL.

-

Heparin to a final concentration of 10 units/mL.

-

-

Gently mix the components by pipetting up and down, avoiding the introduction of air bubbles. Keep the mixture on ice.

2. Animal Handling and Injection

-

Anesthetize the mice using an approved protocol.

-

Draw 0.5 mL of the Matrigel mixture into a pre-chilled 1 mL syringe with a 24G needle.

-

Inject the Matrigel mixture subcutaneously into the dorsal flank of the mouse. The liquid Matrigel will form a solid plug at body temperature.

3. This compound Administration

-